molecular formula C17H16ClN3O3S B6522399 N-[(3-chlorophenyl)methyl]-3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propanamide CAS No. 946371-64-8

N-[(3-chlorophenyl)methyl]-3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propanamide

Cat. No. B6522399
CAS RN: 946371-64-8
M. Wt: 377.8 g/mol
InChI Key: FHMQUDGHAWHVTO-UHFFFAOYSA-N
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Description

“N-[(3-chlorophenyl)methyl]-3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propanamide” is a compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known for its various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by many functional groups attached to the ring .


Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a parent thiadiazine structure . The sulfur atom in this ring is adjacent to at least one ring nitrogen atom .

Mechanism of Action

This compound has been identified as a potent activator of the Transient Receptor Potential Canonical 5 (TRPC5) channel . It has been shown to ameliorate diabetic cardiac autonomic neuropathy in rats by modulating TRPC5, exerting anti-inflammatory and anti-apoptotic properties .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c18-13-5-3-4-12(10-13)11-19-17(22)9-8-16-20-14-6-1-2-7-15(14)25(23,24)21-16/h1-7,10H,8-9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMQUDGHAWHVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide

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